Glycylhistidine
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Overview
Description
Glycylhistidine is a dipeptide composed of the amino acids glycine and histidine. It is an incomplete breakdown product of protein digestion or protein catabolism. This compound is known for its physiological or cell-signaling effects, although most dipeptides are short-lived intermediates on their way to specific amino acid degradation pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycylhistidine can be synthesized through the coupling of glycine and histidine using standard peptide synthesis techniques. One common method involves the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. After the synthesis is complete, the peptide is cleaved from the resin and purified .
Chemical Reactions Analysis
Types of Reactions
Glycylhistidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring of histidine can be oxidized under certain conditions.
Reduction: Reduction reactions can occur at the peptide bond or the imidazole ring.
Substitution: The amino and carboxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of oxo-histidine derivatives .
Scientific Research Applications
Glycylhistidine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide chemistry and metal-peptide interactions.
Biology: Investigated for its role in protein digestion and metabolism.
Medicine: Explored for its potential therapeutic effects, including its use in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations
Mechanism of Action
Glycylhistidine exerts its effects through various molecular targets and pathways. It can act as a chelator for metal ions, influencing metal homeostasis in biological systems. The imidazole ring of histidine can coordinate with metal ions, forming stable complexes. These interactions can modulate enzymatic activities and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Glycylalanine: Another dipeptide composed of glycine and alanine.
Glycylglutamine: Composed of glycine and glutamine.
Glycylserine: Composed of glycine and serine.
Uniqueness
Glycylhistidine is unique due to the presence of the imidazole ring in histidine, which allows for specific interactions with metal ions and other biomolecules. This property makes it particularly useful in studying metal-peptide interactions and in applications requiring metal chelation .
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c9-2-7(13)12-6(8(14)15)1-5-3-10-4-11-5/h3-4,6H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWFXZNIBQBFHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901798 |
Source
|
Record name | NoName_945 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30901798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | Glycyl-Histidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028843 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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